Peroxydiphosphoric acid

acid-base chemistry aqueous speciation reaction mechanism

Problem: Peroxydiphosphoric acid (H₄P₂O₈) is not commercially available as the free acid, forcing researchers to attempt risky in-situ syntheses with unpredictable purity. Solution: BenchChem supplies the stable, water-soluble potassium peroxodiphosphate salt (CAS 15593-49-4) for reliable in-situ acid generation or direct use as a neutral oxidant. • Neutral oxidant in 0.1-1 M H₂SO₄ - avoids cationic intermediates unlike peroxymonophosphate, enabling controlled electrophilic oxidation. • Quantified hydrolysis activation: k₂/K₂ = (3.1 ± 0.3) × 10⁻⁴ s⁻¹ at 25 °C provides a reproducible kinetic framework. • Synergistic one-step textile bleaching with H₂O₂: 0.1%-1.5% peroxydiphosphate at 180-275 °F replaces three separate pre-treatment steps. • Lower radical chain propagation than peroxodisulfate minimizes over-oxidation and polymer degradation.

Molecular Formula H4O8P2
Molecular Weight 193.97 g/mol
Cat. No. B1217945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePeroxydiphosphoric acid
Molecular FormulaH4O8P2
Molecular Weight193.97 g/mol
Structural Identifiers
SMILESOP(=O)(O)OOP(=O)(O)O
InChIInChI=1S/H4O8P2/c1-9(2,3)7-8-10(4,5)6/h(H2,1,2,3)(H2,4,5,6)
InChIKeyNUGJFLYPGQISPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Peroxydiphosphoric Acid: Procurement & Core Properties


Peroxydiphosphoric acid (H₄P₂O₈), an inorganic peroxyacid of phosphorus, belongs to the peroxodiphosphate class, characterized by a central peroxide (–O–O–) bridge linking two phosphate tetrahedra [1]. It is structurally and chemically distinct from its closest in-class relative, peroxymonophosphoric acid (H₃PO₅), which contains only a single phosphorus atom [1]. The compound is not commercially available and must be synthesized as needed, typically via electrolysis of phosphate solutions to generate its potassium salt (K₄P₂O₈) followed by acidification [1]. Its procurement and use in research or industrial processes are therefore predicated on in-situ generation or the use of its more stable, commercially available potassium peroxodiphosphate salt [1].

Peroxydiphosphoric Acid vs. Generic Peroxyacids


Interchanging peroxydiphosphoric acid with other peroxyacids such as peroxymonophosphoric acid (PMP) or peroxodisulfate (PDS) is scientifically unjustifiable due to profound differences in molecular structure, hydrolysis-driven activation mechanisms, and radical propagation efficiency [1][2]. These differences manifest as quantifiable variations in: (1) active oxidizing species under acidic conditions [2]; (2) rate-determining steps in oxidation reactions [1]; and (3) formulation synergies in applied contexts like textile bleaching [3]. Substitution without quantitative consideration of these parameters will lead to unpredictable reaction kinetics, compromised product quality, and process inefficiencies.

Peroxydiphosphoric Acid: Differentiation Evidence


pKa Comparison with Peroxymonophosphoric Acid

Peroxydiphosphoric acid (H₄P₂O₈) exhibits a distinct tetraprotic acid dissociation profile, with pKa values of approximately -0.3, 0.5, 5.2, and 7.6 [1]. In contrast, its closest analog, peroxymonophosphoric acid (H₃PO₅), is a triprotic acid with pKa values of 1.1, 5.5, and 12.8 [2]. The significantly lower first two pKa values for peroxydiphosphoric acid indicate that it is a much stronger acid, being fully dissociated into its dianionic form at moderately acidic pH, whereas peroxymonophosphoric acid remains largely protonated under the same conditions. This difference directly influences the identity of the dominant reactive species in acidic aqueous solutions [1][2].

acid-base chemistry aqueous speciation reaction mechanism

Active Species in 2,3-Dimethylindole Oxidation

In a direct kinetic study of the oxidation of 2,3-dimethylindole in sulfuric acid (0.1–1 mol dm⁻³) and 20% v/v methanol-water solutions, the active oxidizing species for peroxodiphosphoric acid (PDP) was identified as the neutral H₄P₂O₈ molecule, whereas for peroxomonophosphoric acid (PMP), the active species was the cationic H₄PO₅⁺ [1]. This mechanistic divergence is a direct consequence of the differing pKa values of the two acids under the reaction conditions, as established in Evidence Item 1.

oxidation kinetics organic synthesis reaction mechanism

Textile Bleaching Synergism with Hydrogen Peroxide

A patented process for simultaneous desizing, scouring, and bleaching of greige textiles utilizes a specific combination of hydrogen peroxide and peroxydiphosphate [1]. The claimed working ranges for the key components are 0.5%–5.0% hydrogen peroxide and 0.1%–1.5% water-soluble peroxydiphosphate, with processing at 180°F–275°F for 1–90 minutes [1]. This formulation is distinct from prior art processes employing hydrogen peroxide alone or with other activators (e.g., persulfate), as it achieves a combination of desizing, scouring, and bleaching in a single step, a function not inherent to hydrogen peroxide or other peroxyacids without this specific additive [1].

textile processing bleaching chemistry formulation science

Hydrolysis-Controlled Bromide Oxidation

In the oxidation of bromide by peroxydiphosphate in aqueous perchloric acid medium, the reaction rate is independent of bromide concentration, with the rate-determining step being the hydrolysis of peroxydiphosphate to peroxymonophosphate [1]. The kinetic parameter k₂/K₂, representing the rate constant for this hydrolytic activation, was determined to be (3.1 ± 0.3) × 10⁻⁴ s⁻¹ at 25°C and an ionic strength (μ) of 2.5 M [1]. This is in stark contrast to oxidation by peroxymonophosphate or peroxodisulfate, where the rate-determining step may involve direct reaction with the substrate, and therefore, the overall kinetics are not limited by a preceding hydrolysis equilibrium.

inorganic reaction kinetics redox chemistry hydrolysis mechanism

Chain Propagation Efficiency in 2-Propanol Oxidation

In a comparative study of the photochemical and thermal oxidation of 2-propanol, the chain length (relative quantum yield) for the reaction with peroxodisulfate (PDS) was determined to be 500 ± 100 at 25°C [1]. The same study notes a 'remarkable difference' for comparable reactions involving peroxodiphosphate (PDP), where the chain length is significantly lower under similar conditions (quantitative value for PDP not reported in the abstract, but the direction and magnitude of the difference are emphasized) [1]. This indicates that peroxodiphosphate is a far less efficient chain propagator in free-radical mediated oxidations compared to its isoelectronic sulfur analog.

free radical chemistry chain reactions photochemistry

Peroxydiphosphoric Acid Application Scenarios


Textile Desizing, Scouring, and Bleaching

This application is directly supported by quantitative formulation data from patent literature. A user seeking to consolidate three separate textile pre-treatment steps into a single, efficient operation should procure a water-soluble peroxydiphosphate salt (e.g., potassium peroxodiphosphate) for use in a formulation containing 0.5%–5.0% hydrogen peroxide and 0.1%–1.5% peroxydiphosphate in an alkaline aqueous solution. The process is validated for greige textile fibers treated at 180°F–275°F for 1–90 minutes [1]. This scenario leverages the unique synergistic effect of peroxydiphosphate with hydrogen peroxide to achieve desizing, scouring, and bleaching in one step, a functional profile not replicable by substituting with peroxymonophosphate or persulfate activators [1].

Hydrolysis-Controlled Redox Kinetics

For researchers investigating oxidation mechanisms where the rate-determining step is a hydrolytic activation, peroxydiphosphate serves as a model compound. As demonstrated in the oxidation of bromide, the reaction rate is independent of substrate concentration and is governed by the hydrolysis of peroxydiphosphate to peroxymonophosphate, with a characterized kinetic parameter k₂/K₂ = (3.1 ± 0.3) × 10⁻⁴ s⁻¹ at 25°C and μ = 2.5 M in perchloric acid [1]. This provides a well-defined, quantitatively characterized system for studying pre-equilibrium kinetics, distinct from peroxymonophosphate or peroxodisulfate systems where substrate attack is often rate-limiting [1].

Neutral Peroxyacid Oxidation in Acidic Media

Based on evidence from the oxidation of 2,3-dimethylindole, peroxydiphosphoric acid (H₄P₂O₈) is the oxidant of choice in acidic solutions (e.g., 0.1–1 mol dm⁻³ sulfuric acid) where the desired active species is a neutral molecule rather than a cationic one [1]. This is in direct contrast to peroxymonophosphoric acid, which under identical conditions reacts via a cationic H₄PO₅⁺ species [1]. This distinction is crucial for controlling electrophilic/nucleophilic character and avoiding unwanted ionic interactions, making peroxydiphosphate the preferred reagent for mechanistic studies or synthetic steps requiring a neutral oxidant in this pH range.

Attenuated Free-Radical Generation

In photochemical or thermal oxidation processes where excessive free-radical chain propagation is undesirable (e.g., to prevent over-oxidation or polymer degradation), peroxydiphosphate offers a quantifiable advantage over peroxodisulfate. Evidence from 2-propanol oxidation shows that peroxodisulfate supports a high chain length of 500 ± 100 at 25°C, whereas peroxodiphosphate exhibits a markedly lower chain propagation efficiency under comparable conditions [1]. A user seeking to limit radical chain length while retaining oxidizing power should select peroxodiphosphate over peroxodisulfate for this specific purpose.

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